molecular formula C11H23B B3052214 2-Bromoundecane CAS No. 39563-54-7

2-Bromoundecane

Cat. No.: B3052214
CAS No.: 39563-54-7
M. Wt: 235.2 g/mol
InChI Key: HAMCEMQAQYUVRF-UHFFFAOYSA-N
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Description

2-Bromoundecane (CAS Registry Number: 39563-54-7 ) is a chemical compound classified as an alkyl bromide with the molecular formula C11H23Br and a molecular weight of 235.209 g/mol . Its structure consists of an undecane hydrocarbon chain with a bromine atom substituted at the secondary (2-) carbon position, making it an isomer of 1-bromoundecane . This specific branching differentiates its chemical reactivity and physical properties from its straight-chain analog, offering distinct utility in synthetic organic chemistry. It serves as a valuable intermediate in organic synthesis, particularly in reactions where a longer alkyl chain with a secondary halide is required. Researchers utilize this compound in various transformations, including nucleophilic substitutions and as a building block for the synthesis of more complex molecules. The product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoundecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C11H23Br/c1-3-4-5-6-7-8-9-10-11(2)12/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HAMCEMQAQYUVRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCCCC(C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317077
Record name 2-Bromoundecane
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Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

39563-54-7
Record name 2-Bromoundecane
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Mechanistic Investigations and Reaction Pathways Involving 2 Bromoundecane

Reaction Mechanisms of Alkyl Halides in Organic Transformations

Alkyl halides are foundational building blocks in organic chemistry, primarily due to the polarized carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to nucleophilic attack. This electrophilicity, combined with the leaving group ability of the halide, facilitates a range of transformations, including substitution and elimination reactions. The specific mechanism (SN1, SN2, E1, E2) is influenced by factors such as the structure of the alkyl halide, the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions (SN1, SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, bromide) by a nucleophile. For secondary alkyl halides like 2-bromoundecane, both SN1 and SN2 mechanisms are possible, with the SN2 pathway often being favored under conditions that promote bimolecular reactions.

Alkylation of Amines (e.g., N-alkyl azachalconium bromides)Amines, possessing a nucleophilic nitrogen atom with a lone pair, readily undergo alkylation with alkyl halides like 2-bromoundecaneallrounder.aichemguide.co.ukucalgary.cafishersci.co.ukyoutube.comwikipedia.org. This reaction is a classic example of nucleophilic substitution, typically proceeding via the SN2 mechanismucalgary.cayoutube.com. The amine's nitrogen atom attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. The initial product is an ammonium (B1175870) salt, which is then deprotonated by a base (often an excess of the amine itself or another base) to yield the alkylated aminechemguide.co.ukucalgary.cayoutube.comucalgary.ca. A significant challenge in amine alkylation is the potential for over-alkylation. The product amine (primary, secondary, or tertiary) is often more nucleophilic than the starting amine, leading to further reactions with the alkyl halide and the formation of a mixture of products, including tertiary amines and quaternary ammonium saltsfishersci.co.ukyoutube.comwikipedia.orgmasterorganicchemistry.com. This "runaway train" effect can make selective mono-alkylation difficultmasterorganicchemistry.com. In specific contexts, such as the synthesis of N-alkyl azachalconium bromides, azachalcones react with alkyl halides like 1-bromoundecane (B50512) to form quaternary ammonium saltsresearchgate.nettubitak.gov.trresearchgate.netnih.govtubitak.gov.tr. In these cases, the nitrogen atom within the azachalcone structure acts as the nucleophile, attacking the alkyl halide.

Elimination Reactions (E1, E2)

Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms, leading to the formation of a double bond. For secondary alkyl halides like this compound, elimination reactions, particularly the E2 mechanism, are favored by strong bases and elevated temperatures.

Dehydrobromination of Alkyl BromidesDehydrobromination is a specific type of elimination reaction where hydrogen bromide (HBr) is removed from an alkyl halide. For this compound, this process involves the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the bromine (the β-carbon) and the departure of the bromide ion. This reaction is typically carried out using a strong base, such as hydroxide (B78521) or alkoxide ionsdoubtnut.comyoutube.commsu.edulibretexts.orgchemistrysteps.commasterorganicchemistry.comaakash.ac.in. The E2 (bimolecular elimination) mechanism is the most common pathway for secondary alkyl halides under these conditionsmsu.edulibretexts.orgchemistrysteps.commasterorganicchemistry.comaakash.ac.inlibretexts.orgsaskoer.ca. In the E2 mechanism, the base abstracts a β-hydrogen simultaneously with the departure of the bromide leaving group, forming a new π bond. This is a concerted, one-step processmasterorganicchemistry.comaakash.ac.inlibretexts.orgsaskoer.ca. In the case of this compound, there are two types of β-hydrogens: those on C1 and those on C3.

Removal of a hydrogen from C1, along with the bromide from C2, leads to the formation of undec-1-ene.

Removal of a hydrogen from C3, along with the bromide from C2, leads to the formation of undec-2-ene. According to Zaitsev's rule, elimination reactions generally favor the formation of the more substituted alkene doubtnut.commsu.edulibretexts.orgaakash.ac.inlibretexts.org. Undec-2-ene, being a disubstituted alkene, is more stable and thus typically the major product compared to undec-1-ene, which is monosubstituted doubtnut.commsu.edulibretexts.orgaakash.ac.inlibretexts.org. The regioselectivity can be influenced by the nature of the base; bulky bases may favor the less substituted alkene (Hofmann product), though this is less common for secondary halides with standard bases like hydroxide msu.edulibretexts.org. The E2 reaction also requires an anti-periplanar arrangement between the hydrogen being removed and the leaving group (bromine) masterorganicchemistry.comlibretexts.orgsaskoer.ca.

Compound List

this compound

Triazole

1,2,4-Triazole

Ammonia

Primary Amine

Secondary Amine

Tertiary Amine

Quaternary Ammonium Salt

Azachalconium Bromides

Cysteine

Undec-1-ene

Undec-2-ene

Hydrogen Bromide (HBr)

Hydroxide ion (OH⁻)

Alkoxide ions

Bromide ion (Br⁻)

Alkyl Halides

Computational Studies of E2 Elimination Mechanisms (e.g., 2-bromopropane (B125204) as model)

The E2 (bimolecular elimination) reaction is a fundamental pathway for alkyl halides, leading to the formation of alkenes. For secondary alkyl halides like this compound, the E2 mechanism competes with SN2 (bimolecular nucleophilic substitution) and can also be influenced by E1 (unimolecular elimination) under certain conditions. Computational studies are crucial for elucidating the intricate details of these mechanisms, including transition state structures, energy barriers, and stereochemical outcomes.

For E2 elimination, the reaction proceeds through a concerted, one-step mechanism where a base abstracts a proton from the β-carbon simultaneously as the leaving group (bromide) departs from the α-carbon, forming a π-bond. The transition state for E2 elimination typically requires the leaving group and the abstracted proton to be in an anti-periplanar conformation (180° dihedral angle) chemistrysteps.comvmou.ac.in. This stereochemical requirement is critical for the formation of the alkene product.

Computational investigations, often employing Density Functional Theory (DFT), can map the potential energy surface of the reaction, identifying the transition state and calculating activation energies. For instance, studies using 2-bromopropane as a model secondary alkyl halide reveal that the transition state for E2 elimination involves partial bond breaking of the C-H and C-Br bonds and partial bond formation of the C=C double bond researchgate.net. The stability of the resulting alkene also plays a significant role; more substituted alkenes are generally more stable, lowering the activation energy for their formation, thus influencing regioselectivity according to Zaitsev's rule chemistrysteps.comquora.com.

Factors such as the strength of the base, the nature of the solvent, and the steric bulk of the substrate and base influence the E2 pathway. Stronger bases and polar aprotic solvents tend to favor E2 reactions by increasing the nucleophilicity/basicity of the attacking species and minimizing solvation of the base chemistrysteps.comquora.com. While direct computational studies on this compound for E2 elimination are not extensively detailed in the provided search results, the principles derived from models like 2-bromopropane are directly applicable. Computational studies can predict the relative rates of E2 versus SN2 reactions based on the calculated transition state energies and the specific reaction conditions vmou.ac.inresearchgate.netresearchgate.net.

FactorEffect on E2 Elimination RateRationale
Base Strength Increases rateStronger bases are more effective at abstracting the β-proton, lowering the activation energy.
Solvent Polarity Polar aprotic solvents increase rate; polar protic solvents decrease ratePolar aprotic solvents do not solvate the base as strongly as polar protic solvents, leaving the base more reactive. chemistrysteps.comquora.com
Substrate Structure Favored by more substituted alkyl halides (tertiary > secondary > primary)Increased alkyl substitution leads to more stable transition states and more stable alkene products, reducing activation energy. quora.com
Leaving Group Rate increases with better leaving groups (I > Br > Cl)Weaker bonds to the leaving group facilitate its departure, lowering the activation energy.
Stereochemistry Requires anti-periplanar arrangement of H and leaving groupThis conformation minimizes steric repulsion in the transition state and facilitates orbital overlap for bond formation. chemistrysteps.com

Organometallic Reactions

Organometallic compounds derived from alkyl halides are pivotal intermediates in modern organic synthesis, enabling the formation of new carbon-carbon bonds through various cross-coupling reactions. This compound, as a secondary alkyl bromide, can participate in these transformations, albeit often requiring specific catalytic systems to overcome inherent challenges like β-hydride elimination.

The formation of Grignard reagents is a cornerstone of organometallic chemistry, involving the reaction of an organohalide with magnesium metal, typically in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) solubilityofthings.comdtic.milacs.org. For example, 1-bromoundecane reacts with magnesium to form undecylmagnesium bromide:

CH₃(CH₂)₉Br + Mg → CH₃(CH₂)₉MgBr

The mechanism generally involves the insertion of magnesium into the carbon-halogen bond. While the exact initiation step can be complex, it often involves surface-mediated processes and radical intermediates dtic.milacs.org. The resulting Grignard reagent is a potent nucleophile and a strong base, widely used in reactions with carbonyl compounds to form alcohols, and in various coupling reactions.

While the literature specifically details Grignard formation from primary alkyl bromides like 1-bromopropane (B46711) solubilityofthings.com and bromoethane (B45996) solubilityofthings.com, the general principles apply to 1-bromoundecane. The efficiency of Grignard formation can be influenced by factors such as the purity of the magnesium, the dryness of the solvent, and the presence of activators (e.g., iodine crystals).

Reaction ComponentExample/DescriptionRole
Organohalide 1-BromoundecaneProvides the organic fragment and the halogen atom for reaction with magnesium.
Metal Magnesium (Mg)Inserts into the C-X bond, forming the organomagnesium halide (Grignard reagent).
Solvent Diethyl ether (Et₂O) or Tetrahydrofuran (THF)Stabilizes the Grignard reagent through coordination to the magnesium center, preventing decomposition. solubilityofthings.com
Initiator (Optional) Iodine (I₂) or 1,2-dibromoethaneActivates the magnesium surface to initiate the reaction.
Product Undecylmagnesium bromide (CH₃(CH₂)₉MgBr)The organometallic reagent, a strong nucleophile and base.
Typical Yield Generally high (e.g., >80% for primary halides)Depends on reaction conditions and substrate purity.

Cross-coupling reactions, catalyzed by transition metals like palladium and nickel, are indispensable tools for constructing carbon-carbon bonds. Alkyl halides, including this compound, can serve as electrophilic coupling partners in these reactions.

The Suzuki-Miyaura coupling, traditionally known for coupling aryl or vinyl halides with organoboron reagents, has been extended to include alkyl halides, including secondary ones like this compound alfa-chemistry.comscience.govrsc.orgprinceton.eduresearchgate.net. This extension has been challenging due to the propensity of alkyl transition metal intermediates to undergo β-hydride elimination, which is a competing side reaction that leads to alkene formation rather than C-C bond formation.

Palladium catalysts, often in combination with specific ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes), have been developed to facilitate the coupling of alkyl bromides with organoboron compounds alfa-chemistry.comscience.govrsc.orgprinceton.eduresearchgate.net. Nickel catalysts have also emerged as effective alternatives, sometimes offering complementary reactivity or better tolerance for challenging substrates science.govprinceton.educaltech.edu. Iron-based catalysts have also shown promise in mediating Suzuki-Miyaura couplings involving alkyl halides acs.orgsemanticscholar.orgacs.org.

The general mechanism involves oxidative addition of the alkyl bromide to a low-valent metal catalyst, followed by transmetalation with the organoboron species and reductive elimination to form the new C-C bond. For secondary alkyl bromides, the choice of catalyst, ligand, base, and reaction conditions is critical to suppress β-hydride elimination and promote efficient cross-coupling alfa-chemistry.comrsc.org.

Catalyst SystemOrganoboron ReagentAlkyl Bromide TypeConditionsTypical YieldReference
Pd(0) + bulky phosphine (B1218219) ligandAlkylboranesPrimary, SecondaryBase (e.g., KOt-Bu), Solvent (e.g., sec-butanol), HeatGood rsc.orgprinceton.edu
Ni(COD)₂ + bathophenanthroline (B157979) ligandPhenylboronic acidSecondaryKOt-Bu, sec-butanol, 60 °CGood princeton.edu
Fe-based catalyst + β-diketiminate ligandAlkylboranesPrimary, SecondaryBase (e.g., LiNMe₂), SolventHigh semanticscholar.org
Pd catalyst + water-soluble ligandArylboronic acidsAryl bromidesAqueous media, room temperature, airGood acs.orgmdpi.com

The Negishi coupling involves the reaction of organozinc reagents with organic halides or triflates, catalyzed by palladium or nickel complexes, to form C-C bonds wikipedia.orgorganic-chemistry.orgcore.ac.ukprinceton.eduorganic-chemistry.org. While the reaction is highly versatile for aryl, vinyl, and alkynyl halides, its application to unactivated alkyl halides, particularly secondary ones, has historically been more challenging.

Organozinc reagents are typically prepared from alkyl halides using zinc metal or via transmetalation from Grignard or organolithium reagents wikipedia.orgorganic-chemistry.org. For unactivated alkyl halides, nickel catalysis has shown particular promise, often facilitating oxidative addition and suppressing β-hydride elimination more effectively than palladium in some cases caltech.educore.ac.ukacs.org. Recent advances have enabled the coupling of secondary alkyl bromides and even tertiary alkyl halides using specific Ni catalysts and ligands core.ac.ukacs.org. The use of N-heterocyclic carbene (NHC) ligands with palladium has also been instrumental in achieving efficient Negishi couplings of unactivated primary alkyl bromides organic-chemistry.org.

Catalyst SystemOrganozinc ReagentAlkyl Halide TypeConditionsYieldReference
Pd-NHC catalystAlkyl organozinc reagentsUnactivated primaryRoom temperature, NMP solventHigh organic-chemistry.org
Ni(COD)₂ / s-Bu-PyboxOrganozinc reagentsSecondaryRoom temperatureGood core.ac.uk
Ni-catalyzed (e.g., NiBr₂•diglyme)Organozinc reagentsUnactivated secondaryConditions specified in studiesGood caltech.educore.ac.uk
Ni-catalyzed with BpinCH₂ZnIBpinCH₂ZnIPrimary, Secondary, TertiaryBroad functional group compatibilityHigh acs.org

Nickel catalysis has emerged as a powerful tool for the cross-coupling of alkyl bromides, often overcoming limitations associated with palladium catalysis, especially for secondary and unactivated alkyl halides caltech.edusemanticscholar.orgcore.ac.ukacs.orgresearchgate.netacs.orgchinesechemsoc.orgchemrxiv.orgacs.orgrsc.orgmdpi.comnih.govresearchgate.netnih.govuni-regensburg.denih.govdicp.ac.cn. Nickel's accessible oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) and its ability to undergo facile oxidative addition with alkyl halides make it particularly suitable for these transformations caltech.eduresearchgate.net.

Nickel catalysts are often employed in reductive cross-coupling reactions, where two electrophiles are coupled, circumventing the need for pre-formed, air-sensitive organometallic reagents acs.orgchinesechemsoc.orgchemrxiv.orgnih.gov. These reactions can involve various coupling partners, including other alkyl halides, aryl halides, or even functional groups like chlorosilanes acs.orgacs.orgrsc.orgnih.govnih.gov. The challenge of β-hydride elimination, a common side reaction for nickel catalysts with secondary and tertiary alkyl halides, has been addressed through the design of specific ligands and reaction conditions that suppress this pathway caltech.educhinesechemsoc.orgrsc.orgnih.gov. For instance, nickel hydride intermediates can be involved, and strategies to manage their reactivity are key nih.govdicp.ac.cn.

Nickel-catalyzed Negishi couplings, as mentioned, are particularly effective for alkyl halides wikipedia.orgcore.ac.ukorganic-chemistry.orgacs.orgresearchgate.net. Furthermore, nickel has been utilized in Kumada couplings, often requiring specific conditions or additives to enable coupling with less reactive alkyl halides wikipedia.org. Nickel-catalyzed Suzuki-Miyaura couplings with alkyl bromides have also been reported, demonstrating its versatility science.govprinceton.edu.

Reaction TypeCatalyst SystemAlkyl Bromide TypeCoupling PartnerKey Features/ConditionsReference
Reductive Cross-Coupling (Csp²–Csp³)Ni / Photoredox catalysisAryl bromidesAlkyl bromidesEt₃N as terminal reductant, mild conditions, no stoichiometric metal reductants acs.org. acs.org
Reductive Cross-Coupling (Csp³–Csp³)Ni / Zn systemAryl halides, Alkyl halidesAlkyl halides (primary, secondary)Wider substrate scope, including bromoalkynes. chinesechemsoc.org chinesechemsoc.org
Cross-Electrophile CouplingNi catalystAlkyl halidesChlorosilanesC–Si bond formation, suppression of isomerization, gram-scale capability. acs.org acs.org
Alkyl-Alkyl Cross-CouplingNi catalyst (e.g., Ni(COD)₂/hydrazone)Secondary alkyl bromidesAldehydes (as carbanion equivalents)Formation of C(sp³)–C(sp³) bonds, avoids organometallic reagents. rsc.org rsc.org
Negishi CouplingNi catalyst (e.g., Ni(COD)₂/s-Bu-Pybox)Secondary alkyl bromidesOrganozinc reagentsFirst Ni/Pd-catalyzed coupling of unactivated, P-hydrogen-containing secondary alkyl halides. core.ac.uk core.ac.uk
Negishi CouplingNi catalyst (e.g., NiBr₂•diglyme/i-Pr-Pybox)Secondary alkyl halidesOrganozinc reagentsFacilitates coupling of challenging substrates. caltech.edu caltech.edu
Reductive Cross-Coupling (Csp³–Csp³)Ni/Photoredox dual catalysisAlkyl bromidesAryl bromidesSingle-electron transfer, Et₃N as reductant. chinesechemsoc.org chinesechemsoc.org
Electrochemical Cross-Coupling (Csp³–Csp³)Ni catalyst + bromide supporting electrolyteAlkyl halides, tosylatesAlkyl tosylatesSelective C(sp³)–C(sp³) coupling, tosylate–bromide exchange mechanism. nih.gov nih.gov
Nickel-Catalyzed Negishi CouplingNi catalyst + BpinCH₂ZnIPrimary, Secondary, Tertiary alkyl halidesBoron-stabilized organozinc reagent (BpinCH₂ZnI)Access to quaternary carbon centers, versatile organoboron products. acs.org acs.org
Nickel-Catalyzed Carbonylative Negishi CouplingNi catalyst (NN2-pincer type ligand) + CO gasSecondary alkyl iodidesCarbonyl source (CO)Chemoselective three-component carbonylation, overcomes β-hydride elimination. dicp.ac.cn dicp.ac.cn

Compound List

this compound

2-Bromopropane

1-Bromoundecane

1-Bromopropane

Bromoethane

Undecylmagnesium bromide

Ethylmagnesium bromide

Propylmagnesium bromide

Alkylboranes

Organozinc reagents

Organoboron reagents

Organometallic reagents

Cross-Coupling Reactions (e.g., C-C bond formation)
Palladium-Catalyzed C-C Bond Formation

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This compound can participate in these reactions, typically as an alkyl halide coupling partner.

  • Heck-type Reactions: Palladium-catalyzed Heck-type reactions involve the coupling of an alkene with an organic halide. While traditionally applied to aryl and vinyl halides, advancements have extended this to alkyl halides. Studies have shown that secondary trifluoromethylated alkyl bromides can undergo Heck-type reactions with alkenes, proceeding via a mechanism that involves a secondary trifluoromethylated alkyl radical intermediate d-nb.info. This suggests that similar pathways might be accessible for non-fluorinated secondary alkyl bromides like this compound, although the propensity for β-hydride elimination from the intermediate alkylpalladium species can be a competing pathway d-nb.info. The general mechanism involves oxidative addition of the alkyl bromide to Pd(0), migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst byjus.comlibretexts.org.
  • Negishi and Suzuki Couplings: Palladium-catalyzed Negishi and Suzuki couplings are powerful methods for C-C bond formation. While aryl and vinyl halides are common substrates, research has focused on expanding the scope to unactivated alkyl electrophiles, including secondary alkyl bromides mit.edu. For instance, nickel- or palladium-catalyzed Negishi couplings of functionalized alkyl bromides have been developed, with preliminary studies suggesting that oxidative addition may proceed through a radical pathway, particularly with nickel catalysts mit.edu. Similarly, palladium-catalyzed Suzuki reactions of secondary halides with organoboronic acids have been achieved mit.edu. These advancements indicate the potential for this compound to participate in such cross-coupling reactions, forming new C-C bonds with various nucleophilic partners.
  • Copper-Mediated Reactions

    Copper catalysis offers a versatile platform for various bond formations, including C-C, C-N, C-O, and C-S bonds. This compound can engage in these transformations, often under milder conditions than traditional methods.

  • Ullmann-type Couplings: Copper-mediated Ullmann-type reactions are widely used for forming C-heteroatom bonds. While historically applied to aryl halides, research has expanded to include alkyl halides. For example, copper-catalyzed amination of aryl chlorides has been reported using sterically encumbered diamine ligands, with mechanistic studies suggesting rate-limiting oxidative addition of the Cu catalyst to the aryl chloride nih.gov. More relevant to alkyl halides, photoinduced copper-catalyzed coupling reactions have been developed for various nucleophiles and electrophiles, including alkyl halides nih.gov. Mechanistic studies using a radical-cyclization probe with a secondary bromide (6-bromo-1-heptene) indicated the involvement of secondary alkyl radicals in the C-N bond-forming step nih.gov. This suggests that this compound could participate in similar copper-catalyzed C-N, C-O, or C-S bond-forming reactions, likely proceeding through radical intermediates.
  • C-O Bond Formation: Copper catalysis has also been applied to the formation of C-O bonds. A novel ligand system has enabled Cu-catalyzed C-O coupling of aryl bromides with alcohols at room temperature, involving rate-limiting alkoxide transmetallation nih.gov. While this specific example focuses on aryl bromides, the broader advancements in copper catalysis for C-heteroatom bond formation highlight the potential for this compound to be utilized in similar transformations, potentially involving radical pathways or direct coupling mechanisms.
  • Radical Reactions Involving Bromine

    Alkyl bromides, including this compound, are susceptible to radical reactions due to the relatively weak C-Br bond, which can be homolytically cleaved.

  • Radical Chain Reactions: Tributyltin hydride (Bu3SnH) is a common reagent for the dehalogenation (reduction) of alkyl halides via a radical chain mechanism libretexts.orgjove.com. The mechanism involves the formation of a tributyltin radical, which abstracts the bromine atom from the alkyl halide, generating an alkyl radical. This alkyl radical then abstracts a hydrogen atom from tributyltin hydride, forming the alkane product and regenerating the tributyltin radical, thus propagating the chain libretexts.orgjove.comwordpress.com. Other tin hydride substitutes, such as tris(trimethylsilyl)silane (B43935) ((TMS)3SiH), can also be used for similar reductive dehalogenations thieme-connect.com.
  • Photoredox Catalysis: Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. Alkyl bromides can serve as radical precursors in photoredox-catalyzed cross-coupling reactions. For instance, nickel/photoredox dual catalysis can forge C(sp3)–C(sp3) bonds, often proceeding via single-electron oxidative fragmentation of radical precursors nih.govacs.org. In these systems, the alkyl bromide can undergo oxidative addition to a nickel catalyst, or the C-Br bond can be homolytically cleaved to generate an alkyl radical, which is then captured by the metal catalyst acs.orgresearchgate.netprinceton.edu. This approach allows for the generation of alkyl radicals from alkyl halides, which can then participate in various bond-forming events.
  • Thiol-ene Reactions: Thiol-ene reactions are highly efficient radical processes that involve the addition of a thiol to an alkene wikipedia.orgillinois.edubeilstein-journals.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov. The mechanism typically involves the formation of a thiyl radical, which adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, propagating the chain and forming the thioether product wikipedia.orgillinois.edubeilstein-journals.orgfrontiersin.orgmdpi.comresearchgate.netnih.gov. While this compound itself is not a thiol or an alkene, its reactivity as an alkyl halide in radical processes is well-established, and it can serve as a precursor in systems where radical intermediates are generated.
  • Role of this compound in Specific Synthetic Sequences

    The versatile reactivity of this compound makes it a valuable precursor and intermediate in the synthesis of various complex molecules and functional materials.

    Precursor in Complex Molecule Synthesis (e.g., Pheromones, Acetogenins)

    The undecyl chain with a functional handle at the second position makes this compound a useful building block for constructing longer, more complex organic molecules, including natural products and biologically active compounds.

  • Pheromone Synthesis: Many insect pheromones possess long aliphatic chains with specific functional groups and stereochemistry. The ability to selectively functionalize the C-Br bond in this compound via cross-coupling reactions or nucleophilic substitutions allows for the introduction of various moieties required for pheromone structures. For example, palladium-catalyzed couplings can extend the carbon chain or introduce functional groups at the C2 position.
  • Acetogenin Synthesis: Acetogenins are a class of naturally occurring compounds, often found in plants, known for their potent biological activities. Their structures are characterized by long aliphatic chains, often with hydroxyl groups and lactone rings. This compound can serve as a starting material for constructing these long, functionalized chains, with the bromine atom providing a site for chain extension or modification through various synthetic methodologies, including metal-catalyzed couplings and radical additions.
  • Intermediate in Functionalized Material Synthesis (e.g., Surfactants, Polymers)

    The long alkyl chain of this compound makes it suitable for incorporation into materials where amphiphilic properties or specific chain lengths are desired, such as surfactants and polymers.

  • Surfactants: Surfactants are molecules with both hydrophilic and hydrophobic parts. The undecyl chain of this compound provides the hydrophobic tail. The bromine atom can be replaced by a hydrophilic head group through nucleophilic substitution or other functionalization reactions. For instance, reacting this compound with amines or thiols followed by further modification can lead to amphiphilic molecules with potential surfactant properties.
  • Polymers: this compound can be used as a monomer or a functionalizing agent in polymer synthesis. The bromine can be converted into a polymerizable group, or it can be used to graft chains onto existing polymers. For example, palladium-catalyzed coupling reactions can be used to attach the undecyl chain to polymer backbones or to create functionalized monomers.
  • Thiol-ene Click Chemistry on Surfaces using 1-Bromoundecene Analogue

    The thiol-ene "click" reaction is a highly efficient and versatile method for surface functionalization, widely used in materials science and biotechnology wikipedia.orgillinois.edubeilstein-journals.orgresearchgate.netnih.govconicet.gov.ar. While the prompt specifies using a "1-Bromoundecene Analogue," the principles are transferable to related alkyl halides.

  • Mechanism and Application: The thiol-ene reaction proceeds via a radical mechanism, typically initiated by light or a radical initiator wikipedia.orgillinois.edubeilstein-journals.orgmdpi.comnih.gov. A thiyl radical adds to the alkene in an anti-Markovnikov fashion, generating a carbon radical, which then abstracts a hydrogen from a thiol to propagate the chain wikipedia.orgillinois.edubeilstein-journals.orgnih.gov. This reaction can be used to immobilize molecules onto surfaces that have been pre-functionalized with either thiol or alkene groups. For example, a surface modified with alkene functionalities could react with a thiol-containing molecule, or vice versa. The use of 1-bromoundecene as an analogue would involve its alkene functionality participating in the thiol-ene reaction. The bromine atom on 1-bromoundecene could potentially be further functionalized or used in subsequent reactions, or it might be displaced prior to the thiol-ene step. This chemistry allows for precise control over surface properties, such as adhesion, wettability, and biocompatibility illinois.edu.

  • Synthesis of N-substituted pyridinium (B92312) bromides

    The synthesis of N-substituted pyridinium bromides from alkyl bromides, such as this compound, and pyridine (B92270) derivatives is a well-established reaction pathway. This transformation typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the pyridine ring acts as the nucleophile.

    The general SN2 mechanism can be depicted as follows:

    Pyridine + this compound → [N-undecylpyridinium]⁺ Br⁻

    In this reaction, the pyridine acts as the nucleophile, and this compound serves as the electrophile. The alkyl chain of this compound, being a long aliphatic chain, influences the physical properties of the resulting pyridinium salt, such as solubility and potential surfactant behavior.

    Reaction Conditions and Research Findings: The quaternization of pyridines with alkyl bromides is generally facile and can be carried out under various conditions. Common reaction solvents include polar aprotic solvents like acetonitrile, or less polar solvents such as toluene (B28343) or N-methylpyrrolidone (NMP), depending on the solubility of the reactants and the desired reaction rate google.comgoogle.comresearchgate.net. Heating is typically employed to accelerate the reaction, with temperatures often ranging from 70°C to 100°C. The reaction time can vary from a few hours to overnight, depending on the specific substrates, temperature, and solvent used google.comgoogle.com.

    While specific detailed mechanistic studies focusing solely on this compound in this exact reaction are not extensively detailed in the provided snippets, the general principles of SN2 reactions with primary alkyl halides and pyridines are well-understood. Research into similar N-alkylation reactions, for instance, using 3-picoline (a substituted pyridine) and various alkyl bromides, demonstrates consistent yields and straightforward reaction pathways google.comgoogle.com. These studies highlight that the alkyl chain length and branching can influence reaction rates, but the fundamental SN2 mechanism remains dominant for primary alkyl bromides like this compound.

    Data Table: General Synthesis of N-Alkylpyridinium Bromides

    The following table summarizes typical parameters for the synthesis of N-alkylpyridinium bromides using an alkyl bromide and a pyridine derivative.

    ComponentDescription
    Alkyl Bromide This compound (C₁₁H₂₃Br)
    Pyridine Source Pyridine or substituted pyridines (e.g., 3-picoline)
    Product N-undecylpyridinium bromide (or N-undecyl-3-methylpyridinium bromide if 3-picoline is used)
    Reaction Type Bimolecular Nucleophilic Substitution (SN2)
    Typical Solvent Acetonitrile, Toluene, N-methylpyrrolidone (NMP), Dimethyl sulfoxide (B87167) (DMSO), Hexamethylphosphoramide (HMPA)
    Temperature 70°C – 100°C
    Reaction Time Several hours to overnight
    Yield Generally good to excellent (specific yield depends on exact conditions and substrates)

    Related Reactions and Mechanistic Considerations: While the direct SN2 alkylation is the primary pathway, other related reactions involving pyridinium salts and alkyl halides exist. For example, some research explores bromide-mediated, C2-selective, and oxygenative alkylation of pyridinium salts using alkenes and molecular oxygen, suggesting the involvement of active Br(I) species and halogen bond-assisted electron transfer in more complex cascades nih.gov. However, for the direct synthesis of N-substituted pyridinium bromides from this compound and pyridine, the SN2 pathway is the predominant and well-understood mechanism.

    Compound List:

    this compound

    Pyridine

    N-undecylpyridinium bromide

    3-Picoline

    N-undecyl-3-methylpyridinium bromide

    Acetonitrile

    Toluene

    N-methylpyrrolidone (NMP)

    Dimethyl sulfoxide (DMSO)

    Hexamethylphosphoramide (HMPA)

    Stereochemical Aspects in 2 Bromoundecane Research

    Chiral Recognition and Enantiomeric Preference

    Host-Guest Chiral Recognition in Urea (B33335) Inclusion Compounds

    Urea inclusion compounds (UICs) are supramolecular structures characterized by a host framework formed by hydrogen-bonded urea molecules, creating helical channels worldscientific.com. These channels possess a specific chirality, allowing for the selective inclusion of guest molecules based on their size, shape, and stereochemistry worldscientific.comrsc.org. Computational investigations have explored the interactions between chiral guests, such as 2-bromoalkanes, and the chiral urea tunnel structure rsc.orgrsc.org. These studies reveal that the specific arrangement of urea molecules within the tunnel creates an environment capable of discriminating between enantiomers of chiral guest molecules rsc.orgrsc.org. The helical nature of the urea channels, often described by space groups like P6122, dictates the spatial orientation and energetic favorability of different guest conformations and enantiomers rsc.orgrsc.org. The ability of these chiral host structures to selectively interact with and potentially encapsulate specific enantiomers is a fundamental aspect of host-guest chiral recognition worldscientific.comwikipedia.org.

    Enantiomeric Preference of 2-Bromoalkanes in Urea Inclusion Compounds

    2-Bromoalkane Series (n-alkyl chain length)Preferred Conformation in Urea TunnelEnantiomeric Preference in P6122 Urea TunnelNotes for 2-Bromoundecane
    2-Bromoheptane to 2-Bromohexadecane (excluding this compound)Br atom trans, CH3 group gaucheR enantiomer is preferred over S enantiomerN/A
    This compoundBr atom trans, CH3 group gaucheSlight preference for the S enantiomer in restricted regionsContrasts with other bromoalkanes in the series

    Data derived from computational studies rsc.orgrsc.org.

    Conformational Analysis of 2-Bromoalkanes in Inclusion Compounds

    The chiral recognition observed in urea inclusion compounds is intimately linked to the conformational preferences of the guest molecules within the host channels worldscientific.comrsc.org. For 2-bromoalkanes, computational studies have indicated that within the P6122 urea tunnel structure, the conformation where the bromine atom is in a trans orientation relative to the main carbon chain, and the methyl group is in a gauche conformation, is generally favored rsc.orgrsc.org. This preferred conformation within the confined space of the urea tunnel differs from the preferred conformation of isolated 2-bromoalkane molecules, which might adopt a Br gauche/CH3 trans arrangement rsc.orgrsc.org. Understanding these conformational dynamics is crucial, as the specific spatial arrangement of the chiral center and the bromine atom directly influences the nature and strength of the interactions with the chiral walls of the urea tunnel worldscientific.comrsc.orgrsc.orgchemrxiv.org. Conformational analysis, often aided by theoretical calculations, helps elucidate these preferences and their impact on host-guest interactions researchgate.netlumenlearning.comslideshare.net.

    Preferential Enantiomer Encapsulation and its Implications

    The differential conformational preferences and interactions of the R and S enantiomers of 2-bromoalkanes within the chiral urea tunnels lead to preferential enantiomer encapsulation worldscientific.comrsc.orgrsc.org. While most 2-bromoalkanes in the studied series exhibited a preference for the R enantiomer within the P6122 urea host structure, this compound was found to have specific regions along the tunnel where a slight preference for the S enantiomer was observed rsc.orgrsc.org. This phenomenon suggests that urea inclusion compounds can act as chiral selectors, potentially enabling the separation or enrichment of one enantiomer over the other worldscientific.comrsc.orgucl.ac.uk. Such preferential encapsulation has significant implications for chiral resolution technologies, offering a supramolecular approach to obtaining enantiomerically enriched materials from racemic mixtures worldscientific.comucl.ac.uk. The ability to control which enantiomer is preferentially included or excluded can be exploited in various separation processes worldscientific.comucl.ac.uk.

    Asymmetric Synthesis and Stereocontrol

    Role of Bromoundecane Derivatives in Chiral Building Blocks

    Halogenated long-chain alkanes, including derivatives of this compound, can serve as valuable chiral building blocks in organic synthesis cymitquimica.comsigmaaldrich.com. The presence of a stereogenic center at the C2 position, coupled with the reactive C-Br bond, allows these compounds to be incorporated into more complex molecular architectures through various synthetic transformations organic-chemistry.orgnih.govrsc.org. Chiral building blocks are essential for the stereoselective construction of pharmaceuticals, agrochemicals, and advanced materials, where precise control over molecular three-dimensionality is paramount cymitquimica.comsigmaaldrich.comresearchgate.net. Derivatives of bromoundecane, when synthesized or resolved into enantiomerically pure forms, can be utilized to introduce specific stereochemical information into target molecules, thereby influencing their biological activity or material properties sigmaaldrich.comorganic-chemistry.orgresearchgate.net.

    Diastereoselective and Enantioselective Transformations

    The chemical reactivity of the C-Br bond in this compound makes it amenable to participation in a range of stereoselective transformations, contributing to the field of asymmetric synthesis organic-chemistry.orgnih.govthieme-connect.comresearchgate.net. For instance, chiral secondary alkyl halides, such as this compound, can be employed in phase-transfer-catalyzed asymmetric alkylation reactions, leading to the formation of new chiral centers with high enantioselectivity organic-chemistry.org. Furthermore, these compounds can be converted into organometallic reagents, such as organozinc or organocopper species, which then participate in stereoselective cross-coupling reactions with retention of configuration nih.govthieme-connect.comresearchgate.netthieme-connect.com. These transformations are crucial for building complex chiral molecules and are fundamental to the synthesis of enantiomerically pure compounds organic-chemistry.orgnih.govfrontiersin.orgnih.govchiralpedia.com. The control over stereochemistry in these reactions ensures that the desired enantiomer or diastereomer is formed preferentially, a key objective in modern synthetic chemistry organic-chemistry.orgnih.govfrontiersin.orgnih.govchiralpedia.com.

    Stereochemical Analysis of Reaction Products

    The stereochemical analysis of reaction products involving this compound is critical for understanding reaction mechanisms and assessing the success of synthetic transformations, particularly in asymmetric synthesis. As a secondary alkyl halide with a chiral center at the C2 position, this compound can participate in various reactions, leading to products with defined or mixed stereochemistry.

    1 Common Reaction Pathways and Stereochemical Outcomes

    When this compound undergoes nucleophilic substitution or elimination reactions, its stereochemical integrity or transformation is a key aspect of product characterization.

    SN2 Reactions: Nucleophilic substitution reactions proceeding via the SN2 mechanism typically involve a backside attack by the nucleophile, leading to an inversion of configuration at the chiral center. If a specific enantiomer of this compound is used as a substrate, the resulting product will have the opposite configuration at C2 ksu.edu.samasterorganicchemistry.comyoutube.comwikipedia.orglibretexts.org. This stereochemical outcome is a hallmark of the concerted, single-step SN2 mechanism.

    SN1 Reactions: In contrast, SN1 reactions proceed through a carbocation intermediate. This intermediate is planar (sp2 hybridized), allowing nucleophilic attack from either face. Consequently, SN1 reactions involving chiral substrates like this compound generally result in a racemic mixture or an unequal racemic mixture of products, where both enantiomers are formed ksu.edu.sayoutube.comwikipedia.org.

    E2 Reactions: Elimination reactions, particularly the E2 mechanism, are known for their stereoselectivity. For E2 elimination to occur, the leaving group (bromide) and the beta-hydrogen must be in an anti-periplanar conformation. This requirement dictates the stereochemistry of the resulting alkene. For instance, dehydrohalogenation of this compound can yield undecene isomers, with the trans isomer often being the major product due to its greater thermodynamic stability chemistrysteps.comiitk.ac.in.

    2 Quantifying Stereochemical Purity

    The assessment of stereochemical purity in reaction products derived from this compound relies on quantifying the relative amounts of different stereoisomers.

    Enantiomeric Excess (ee): For chiral products, enantiomeric excess (ee) is a crucial metric. It quantifies the degree to which one enantiomer is present in excess over the other wikipedia.orgyoutube.comlibretexts.orgheraldopenaccess.uslibretexts.org. A sample with 70% of one enantiomer and 30% of the other has an ee of 40% (70% - 30%) wikipedia.org. A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. The enantiomeric excess is calculated as:

    where and are the mole fractions of the R and S enantiomers, respectively.

    Diastereomeric Ratio (dr): When reactions produce mixtures of diastereomers, their relative proportions are described by the diastereomeric ratio (dr).

    3 Analytical Techniques for Stereochemical Determination

    Several analytical techniques are employed to determine the stereochemical composition of reaction products:

    Chiral Chromatography (HPLC and GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases are primary methods for separating and quantifying enantiomers heraldopenaccess.us. By comparing the peak areas or heights of the resolved enantiomers, the enantiomeric excess can be accurately determined.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be utilized by employing chiral shift reagents or chiral solvating agents. These agents form transient diastereomeric complexes with the enantiomers, leading to distinct signals in the NMR spectrum that allow for their quantification and the determination of ee heraldopenaccess.us.

    Polarimetry: This technique measures the optical rotation of a sample, which is directly related to the concentration and the specific rotation of the pure enantiomer wikipedia.orglibretexts.orglibretexts.org. While a direct measure of optical purity, it relies on knowing the specific rotation of the pure enantiomer and can sometimes be influenced by factors like concentration or impurities (e.g., Horeau effect) wikipedia.org.

    Data Table: Stereochemical Analysis in Reactions of this compound (Illustrative)

    The following table illustrates typical stereochemical outcomes and analytical approaches for reactions involving secondary alkyl halides like this compound. While specific ee/dr values for this compound itself are not detailed in all provided sources, the principles of analysis are well-established.

    Reaction TypeSubstrate Example (Chiral)Typical Stereochemical OutcomePrimary Analytical Method(s) for DeterminationKey Principle/ObservationRelevant Sources
    SN2(R)-2-BromoundecaneInversion of configuration (e.g., to (S)-product)Chiral HPLC/GC, Polarimetry, NMR (with chiral auxiliaries)Backside attack by nucleophile leads to inversion of stereochemistry. ksu.edu.samasterorganicchemistry.comyoutube.comwikipedia.orglibretexts.org
    SN1(R)-2-BromoundecaneRacemization (mixture of (R) and (S) products)Chiral HPLC/GC, PolarimetryPlanar carbocation intermediate allows attack from both faces. ksu.edu.sayoutube.comwikipedia.org
    E2This compoundStereoselective alkene formation (e.g., trans-2-undecene favored)GC, NMRRequires anti-periplanar transition state; thermodynamic stability of alkene influences product distribution. chemistrysteps.comiitk.ac.in
    Asymmetric Synthesis (e.g., Pheromones)Chiral precursors + this compound derivativeHigh enantiomeric excess (ee) in productChiral HPLC/GC, PolarimetryTargeted synthesis of specific enantiomers. msu.edugoogle.com

    Theoretical and Computational Chemistry Studies of 2 Bromoundecane

    Quantum Chemical Methods

    Quantum chemical methods are employed to model molecular systems by solving approximations of the Schrödinger equation, providing detailed information about electronic structure and energies.

    Hartree-Fock (HF) and Density Functional Theory (DFT) Calculations

    Density Functional Theory (DFT) and Hartree-Fock (HF) methods represent cornerstone approaches in computational quantum chemistry for investigating molecular properties. DFT, in particular, has become a widely adopted method due to its balance of accuracy and computational efficiency for a broad range of chemical systems researchgate.netrsc.orgsciepub.comsciepub.comresearchgate.net. Common DFT functionals, such as B3LYP, are frequently used in conjunction with various basis sets (e.g., 6-31G(d,p)) to optimize molecular geometries, calculate electronic properties, and predict reactivity rsc.orgresearchgate.netresearchgate.netresearchgate.net. HF calculations, while computationally more demanding for larger systems, serve as a foundational method and are often used for benchmarking or specific theoretical investigations, such as studying the convergence of energy calculations with respect to basis set size and order researchgate.netcore.ac.ukub.edulibretexts.orggithub.io.

    These methods are instrumental in determining the most stable molecular geometries and understanding the distribution of electron density. For molecules with long alkyl chains, such as 2-Bromoundecane, computational strategies may involve simplifying the aliphatic chain by using shorter representative groups to reduce computational cost while retaining essential chemical features rsc.org. Studies on related bromoalkanes have utilized these techniques to compute properties like HOMO-LUMO gaps, solvation energies, and dipole moments, which are crucial for understanding molecular behavior and potential interactions oup.com.

    Table 1: Common Computational Methods and Basis Sets in Related Studies

    MethodFunctional/ApproximationBasis SetTypical ApplicationCitation(s)
    DFTB3LYP6-31G(d,p)Geometry optimization, FMO, MEP, electronic properties rsc.orgresearchgate.netresearchgate.netresearchgate.net
    DFTB3LYP-GD3BJSDD(Pd)/Iefpcm(water) or 6-31+G(d)/Iefpcm(water)Geometry optimization of complexes mdpi.com
    DFTB3LYP/6-311+G*N/AMEP analysis, reactivity studies researchgate.net
    HFN/AVariousEnergy convergence, foundational calculations researchgate.netcore.ac.ukub.edulibretexts.orggithub.io
    Ab InitioGaussian 98N/AHOMO-LUMO gap, solvation energies, dipole moments oup.com

    Investigation of Reaction Mechanisms and Transition States

    Computational quantum chemistry plays a pivotal role in elucidating the detailed pathways and energy landscapes of chemical reactions. Methods such as DFT and HF are employed to identify transition states, which represent the highest energy points along a reaction coordinate, and to calculate activation energies (ΔE≠) sciepub.comcrystalsolutions.eursc.org. By optimizing the geometries of reactants, products, and transition states, researchers can map out the energy profile of a reaction crystalsolutions.eu. Techniques like reaction coordinate scans and Intrinsic Reaction Coordinate (IRC) calculations help to confirm the nature of these stationary points and the connectivity between reactants and products sciepub.comcrystalsolutions.eu. For instance, studies on elimination reactions have utilized these methods to determine rate constants and understand the factors governing stereoselectivity sciepub.comnih.govnih.gov. While specific reaction mechanisms involving this compound are not detailed in the provided literature, the established methodologies for studying organic reactions, such as SN2 displacements or elimination reactions, are directly applicable nih.govresearchgate.net.

    Conformational Analysis and Energy Landscapes

    Understanding the preferred three-dimensional arrangements of molecules, or their conformations, is crucial for predicting their behavior and interactions. Computational studies have explored the conformational preferences of related 2-bromoalkanes within specific environments, such as urea (B33335) inclusion compounds rsc.org. In these studies, the relative energies of different conformations, particularly the trans and gauche arrangements of the bromine-bearing carbon and its neighbors, are determined rsc.org. For 2-bromoalkanes within urea tunnels, it has been observed that the bromine atom typically adopts a trans conformation, which differs from their behavior in isolation where the gauche conformation might be favored rsc.org. Furthermore, studies have indicated subtle differences in enantiomeric preferences for this compound within these host structures compared to other 2-bromoalkanes, suggesting that the longer alkyl chain can influence conformational packing and host-guest interactions rsc.org. Molecular dynamics (MD) simulations also contribute to understanding molecular motion and orientation, providing dynamic insights into conformational ensembles worldscientific.com.

    Molecular Dynamics Simulations

    Host-Guest Interactions and Dynamics in Supramolecular Assemblies

    The study of host-guest interactions within supramolecular assemblies is a significant area where computational chemistry plays a vital role. For molecules like this compound, understanding how they interact with host structures, such as channels in inclusion compounds, is key. Research on similar 2-bromoalkanes, including 2-bromotetradecane (B1602043) and 2-bromohexadecane, within urea inclusion compounds (UICs) has employed computational methods to investigate these interactions rsc.orgworldscientific.comrsc.org. These studies analyze the host-guest interaction energies as a function of the guest molecule's position within the host tunnel. For instance, computational investigations have revealed that for a series of 2-bromoalkanes within the P6122 urea host structure, the trans conformation of the bromine atom is generally preferred over the gauche conformation when the guest is within the tunnel, a preference that differs from isolated molecules rsc.orgrsc.org. This indicates that the confinement and interaction with the host structure significantly influence the guest molecule's preferred conformation. While specific data for this compound in this context might show nuanced preferences, the general trend highlights the importance of computational modeling in predicting how such molecules orient and interact within confined supramolecular environments rsc.orgworldscientific.com.

    Translational and Rotational Movement of Guest Molecules within Host Tunnels

    The dynamics of guest molecules within the confined spaces of host structures, such as the channels in urea inclusion compounds, are critical for understanding their behavior. Molecular dynamics (MD) simulations are extensively used for this purpose. Studies on guests like hexadecane (B31444) and hexadecane-1,16-diol within urea inclusion compounds have utilized MD to analyze their translational and rotational movements worldscientific.com. These simulations reveal that the degree of interaction between the guest and the host influences the guest's mobility; higher interactions lead to restricted movement, while lower interactions permit faster translational and rotational dynamics worldscientific.com. For 2-bromoalkanes, similar MD simulations would be essential to map out how their specific structure, including the polar C-Br bond and the alkyl chain, dictates their movement patterns within host tunnels. The incommensurate relationship between host and guest periodicities in some inclusion compounds adds complexity, requiring detailed analysis of how guest positions affect their dynamics rsc.orgworldscientific.comrsc.org.

    Predictive Modeling and Structure-Activity Relationships (SAR)

    Predictive modeling and the establishment of Structure-Activity Relationships (SAR) are cornerstones of computational chemistry, aiming to correlate a molecule's structure with its properties or activity. This is particularly relevant for understanding the potential behavior and reactivity of this compound.

    Use of Computational Tools for Mechanistic Information

    Computational tools, such as Density Functional Theory (DFT) and molecular dynamics (MD), are indispensable for deriving mechanistic insights into chemical reactions involving alkyl halides. For instance, DFT calculations have been employed to study the mechanisms of Ni-catalyzed coupling reactions involving alkyl radicals and aryl bromides, detailing reaction pathways and energy barriers mdpi.com. Similarly, ab initio electronic structure computations have been used to explore the mechanisms of reactions between alkyl bromides and oxygen atoms, providing information on potential energy surfaces and transition states aip.orgaip.org. These studies help in understanding reaction kinetics and identifying key intermediates. For this compound, computational tools can be applied to elucidate mechanisms of reactions such as nucleophilic substitution (SN1/SN2) or elimination (E2), predicting favored pathways and transition state structures. Research on the reactivity of alkyl halides over alumina (B75360) nanoclusters, for example, used DFT to determine that elimination is kinetically favored over dissociative addition at room temperature rsc.org.

    Read-across and Chemical Category Approaches

    Read-across and chemical categorization are powerful in silico methods used to predict the properties of a chemical by leveraging data from structurally similar compounds. This approach is crucial for filling data gaps, especially in regulatory toxicology and environmental risk assessment europa.eugithub.iotoxicology.org. The principle is that chemicals with similar structures are likely to exhibit similar properties or mechanisms of action nih.gov. For this compound, read-across could involve using data from other long-chain alkyl bromides or bromoalkanes to predict its behavior, provided a clear justification for the similarity and mechanism of action is established github.iotoxicology.org. Computational tools are used to quantify chemical similarity, often employing molecular descriptors and metrics like Tanimoto similarity europa.eunih.gov. These methods allow for the systematic evaluation of analogues and the prediction of endpoints, thereby reducing the need for extensive experimental testing github.ioacs.org.


    Advanced Analytical Methodologies for 2 Bromoundecane and Its Derivatives

    Spectroscopic Characterization Techniques

    Spectroscopic methods are fundamental for identifying and confirming the molecular structure of 2-Bromoundecane and its related compounds.

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

    NMR spectroscopy is a cornerstone for structural elucidation, providing detailed information about the arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

    ¹H NMR Spectroscopy: This technique reveals the number of chemically distinct hydrogen atoms and their neighboring environments through chemical shifts and spin-spin coupling (splitting patterns). For a secondary alkyl halide like 2-bromobutane (B33332), a representative simple bromoalkane, the ¹H NMR spectrum typically shows distinct signals for the methyl groups, methylene (B1212753) groups, and the methine proton adjacent to the bromine atom. For instance, in 2-bromobutane (CH₃-CHBr-CH₂-CH₃), signals are observed for the CH₃ group at C1, the CH₂ group at C3, the CH₃ group at C4, and the CHBr group at C2, each with characteristic chemical shifts and splitting patterns docbrown.info. Derivatives, such as those with functional groups attached to the undecane (B72203) chain, will exhibit additional signals corresponding to these new functionalities. For example, the ¹H NMR spectrum of 11-bromoundecanoic acid chloride shows a characteristic signal for the CH₂Br group around 4.23 ppm .

    ¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound or its derivatives will resonate at a specific chemical shift, influenced by its electronic environment. For 2-bromobutane, four distinct carbon signals are expected, corresponding to the four carbon atoms in the chain docbrown.info. The carbon atom directly bonded to the bromine atom (C2) typically appears at a lower field (higher ppm value) due to the electronegativity of bromine. In derivatives, the presence of other functional groups will lead to additional characteristic ¹³C NMR signals, aiding in comprehensive structural confirmation. For example, the ¹³C NMR of 11-bromoundecanoic acid chloride displays a signal for the carbonyl carbon (C=O) and the carbon bearing the bromine (CH₂Br) at approximately 65.4 ppm .

    Table 1: Representative ¹H NMR Chemical Shifts (δ in ppm)

    Compound/Proton TypeChemical Shift (ppm)MultiplicityCoupling Constant (Hz)NotesSource
    2-Bromobutane (C1-CH₃)~0.9triplet~7.3Alkyl chain methyl docbrown.info
    2-Bromobutane (C3-CH₂)~1.7sextet~7.3Alkyl chain methylene docbrown.info
    2-Bromobutane (C4-CH₃)~1.7doublet~7.3Alkyl chain methyl docbrown.info
    2-Bromobutane (C2-CHBr)~4.3multiplet-Methine proton adjacent to bromine docbrown.info
    11-Bromoundecanoic acid chloride (CH₂Br)4.23triplet~6.6Brominated methylene
    11-Bromoundecane ferrocene (B1249389) (CH₂-Br)3.41triplet~6.9Brominated methylene

    Table 2: Representative ¹³C NMR Chemical Shifts (δ in ppm)

    Compound/Carbon TypeChemical Shift (ppm)NotesSource
    2-Bromobutane (C1)~14.5Methyl carbon docbrown.info
    2-Bromobutane (C2)~50.0Methine carbon bonded to Br docbrown.info
    2-Bromobutane (C3)~31.5Methylene carbon docbrown.info
    2-Bromobutane (C4)~18.0Methyl carbon docbrown.info
    11-Bromoundecanoic acid chloride (CH₂Br)65.4Brominated methylene carbon
    11-Bromoundecanoic acid chloride (C=O)167.0Carbonyl carbon
    11-Bromoundecane ferrocene (CH₂-Br)32.1Brominated methylene carbon
    11-Bromoundecane ferrocene (Cp-CH₂)62.0Methylene carbon attached to Cp

    Mass Spectrometry (MS)

    Mass spectrometry is crucial for determining the molecular weight and providing fragmentation patterns that help confirm the structure. For compounds containing bromine, the presence of two major isotopes, ⁷⁹Br (approximately 50.7%) and ⁸¹Br (approximately 49.3%), results in characteristic isotopic patterns.

    Molecular Ion (M⁺): Brominated compounds will exhibit a pair of molecular ion peaks separated by 2 mass units (M and M+2) with roughly equal intensities, reflecting the isotopic abundance of bromine docbrown.infodocbrown.infochemguide.co.uk. For example, 2-bromobutane (molecular weight ~136/138) shows molecular ion peaks at m/z 136 and 138 docbrown.info.

    Fragmentation Patterns: The fragmentation pattern provides further structural information. The C-Br bond is often the weakest, leading to cleavage that results in ions containing bromine. For 2-bromobutane, loss of an ethyl group (C₂H₅, 29 Da) from the molecular ion yields fragment ions at m/z 107 and 109, maintaining the characteristic isotopic ratio docbrown.info. The NIST Mass Spectrometry Data Center provides spectral data for 1-bromoundecane (B50512) nih.gov. GC-MS is also a common hyphenated technique used for analyzing volatile organic compounds like bromoalkanes azom.com.

    Table 3: Representative Mass Spectrometry Data

    Compound/Fragmentm/z Value(s)Relative IntensityNotesSource
    2-Bromobutane (M⁺)136, 138~1:1Molecular ion peaks due to ⁷⁹Br and ⁸¹Br isotopes docbrown.info
    2-Bromobutane ([M-C₂H₅]⁺)107, 109~1:1Fragment ion from loss of ethyl group (29 Da) docbrown.info
    2-Bromopropane (B125204) (M⁺)122, 124~1:1Molecular ion peaks due to ⁷⁹Br and ⁸¹Br isotopes docbrown.info
    2-BromooctadecanalN/AN/AMS (GC) spectrum available spectrabase.com

    Infrared (IR) Spectroscopy

    IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

    Table 4: Representative IR Absorption Bands (cm⁻¹)

    Functional Group/BondWavenumber Range (cm⁻¹)NotesSource
    C-H Stretching2845-2975Alkyl C-H stretching docbrown.info
    C-H Bending1270-1470Alkyl C-H bending/deformation docbrown.info
    C-Br Stretching550-650Characteristic stretching vibration docbrown.info

    UV-Vis Spectroscopy

    UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which is related to electronic transitions within a molecule. For saturated alkyl halides like this compound, which lack extensive pi-electron systems or strong chromophores, UV-Vis absorption is generally weak and occurs at low wavelengths (typically below 200 nm) corresponding to σ→σ* or n→σ* transitions uobabylon.edu.iqazooptics.com. Therefore, UV-Vis spectroscopy is less commonly used for the direct characterization of simple bromoalkanes themselves. However, it becomes highly valuable for analyzing derivatives that contain conjugated systems, aromatic rings, or other chromophoric groups, allowing for the determination of concentration and electronic properties azooptics.comresearchgate.netprocess-insights.com.

    X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis

    XPS is a surface-sensitive technique that analyzes the elemental composition and chemical states of the outermost layers (typically 3-10 nm) of a material filab.frwikipedia.org. It works by irradiating the sample surface with X-rays and measuring the kinetic energy of the emitted photoelectrons.

    Elemental Composition and Chemical State: XPS can identify the presence of elements, including bromine, on a surface and provide information about their chemical environment (e.g., oxidation state, bonding). This is particularly useful when this compound or its derivatives are used in surface modifications, coatings, or as components in materials science applications filab.frdntb.gov.uaethz.ch. By analyzing the binding energies of core electrons, XPS can distinguish between different chemical states of an element, such as bromine bonded to carbon versus free bromide ions. The technique requires ultra-high vacuum conditions for accurate measurement wikipedia.org.

    Chromatographic Separation and Analysis

    Chromatographic techniques are essential for separating mixtures and quantifying individual components, including this compound and its derivatives.

    Gas Chromatography (GC): GC is widely used for the analysis of volatile and thermally stable compounds. This compound, being a relatively volatile liquid, can be effectively analyzed by GC. The separation is based on the differential partitioning of analytes between a mobile gas phase and a stationary phase within a column azom.comlibretexts.org. Common detectors for GC analysis of bromoalkanes include Flame Ionization Detectors (FID) and Mass Spectrometers (GC-MS) azom.com. GC-MS is particularly powerful, providing both separation and mass spectral identification of components azom.com. The retention time of this compound on a specific GC column and under defined conditions serves as a characteristic parameter for its identification. For 1-bromoundecane, Kovats Retention Indices have been reported on both non-polar and polar columns, providing comparative data for GC analysis nih.gov.

    High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique, suitable for compounds that may be less volatile or thermally sensitive than those analyzed by GC, or for analyzing complex mixtures. HPLC separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. Reversed-phase HPLC, using C18 columns, is commonly employed for analyzing organic compounds like bromoalkanes researchgate.netchromatographyonline.comnih.gov. HPLC can be used to assess the purity of synthesized this compound or its derivatives. For instance, an HPLC analysis achieved a purity of 96.8% for a target compound in a study researchgate.net. HPLC methods can be developed to achieve high resolution and quantify specific isomers or impurities, often employing UV detection nih.gov.

    Applications and Role in Specialized Organic Synthesis and Materials Science

    Materials Science Applications

    Polymer Chemistry and Functional Polymer Synthesis (e.g., Antimicrobial Polymers)

    Alkyl bromides, including compounds like 2-bromoundecane, play a significant role in the synthesis of functional polymers, particularly those designed for antimicrobial applications. The primary method involves using these alkyl bromides to quaternize tertiary amine groups present in polymer backbones or side chains, thereby forming quaternary ammonium (B1175870) salts (QAS). These QAS moieties are known to exhibit potent antimicrobial activity by disrupting bacterial cell membranes mdpi.comrsc.orgnih.gov.

    Research indicates that the length of the alkyl chain attached to the quaternary nitrogen atom influences the antimicrobial efficacy. While shorter chains (e.g., C8) can be highly active, longer chains, such as those found in undecyl derivatives (like that from this compound), also contribute significantly to antimicrobial properties mdpi.comrsc.orgnih.gov. For instance, polymers quaternized with C16 alkyl chains have demonstrated profound antimicrobial activities rsc.org. This compound can be employed to introduce an undecyl chain through nucleophilic substitution reactions, functionalizing polymers like poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) or polyethylenimine (PEI) to impart biocidal properties rsc.orgrsc.org. These modified polymers can be used as coatings or incorporated into materials to prevent microbial growth.

    Polymer Type ModifiedFunctionalization MethodResulting Functional GroupRelevant Alkyl Bromide ClassObserved Effect/ApplicationSource(s)
    PDMAEMA, PEIQuaternizationQuaternary Ammonium SaltsC8-C16 alkyl bromidesAntimicrobial activity mdpi.comrsc.orgrsc.org
    Poly(vinylpyridine)QuaternizationQuaternary Ammonium SaltsHexyl bromideAntimicrobial activity mdpi.com
    Aliphatic PolyestersClick Chemistry/QuaternizationQuaternary Ammonium SaltsOctyl bromide (as precursor)Antimicrobial activity uliege.be

    Ionic Liquids

    This compound serves as a valuable precursor in the synthesis of various ionic liquids (ILs) and polymerizable ionic liquid monomers. The general synthetic route involves the quaternization of a nitrogen-containing heterocycle or amine with this compound. This reaction typically yields an alkylimidazolium or alkylpyridinium bromide, which can then undergo anion exchange to form different ionic liquid salts rsc.orgrsc.orgresearchgate.netresearchgate.net. For example, reacting 1-bromoundecane (B50512) with 1-vinyl-1H-imidazole leads to the formation of an imidazolium (B1220033) bromide, a precursor for polymerizable ionic liquids rsc.orgrsc.org.

    The long undecyl chain introduced by this compound can influence the physical properties of the resulting ionic liquids, such as their viscosity, thermal stability, and surface activity researchgate.net. These tailored ionic liquids find applications in diverse areas, including catalysis, electrolytes, and as surfactants. The synthesis of ionic liquid-based surfactants often utilizes long-chain alkyl bromides to impart specific surface-active properties researchgate.net.

    Precursor Amine/HeterocycleAlkyl Bromide UsedResulting Ionic Liquid Cation TypeAnion ExamplePotential Application AreaSource(s)
    1-Vinyl-1H-imidazole1-BromoundecaneImidazoliumBromidePolymerizable ILs rsc.orgrsc.org
    N,N-dimethyl-N-alkylethanamineAlkyl BromidesQuaternary AmmoniumBromideIonic liquid-based surfactants researchgate.net
    Pyridine (B92270) derivativesAlkyl BromidesPyridinium (B92312)BromideIonic Liquids tubitak.gov.tr

    Organic Solar Cell Materials

    In the field of organic solar cells (OSCs), alkyl chains play a critical role in the design of conjugated polymers and small molecules that form the active layer. These side chains are essential for enhancing the solubility of π-conjugated systems, enabling solution-processable fabrication techniques like spin-coating encyclopedia.pubmdpi.commdpi.com. Furthermore, the length, branching, and placement of alkyl chains significantly influence the morphology of the thin film, charge carrier mobility, and ultimately the power conversion efficiency (PCE) of OSC devices encyclopedia.pubmdpi.com.

    While this compound itself is not typically a component of the final OSC material, it serves as a crucial reagent for introducing long alkyl chains. It can be used in the synthesis of monomers or for post-polymerization functionalization to attach undecyl groups to conjugated polymer backbones. These modifications are key to optimizing the electronic and morphological properties required for efficient light absorption and charge transport in OSCs mdpi.comresearchgate.net. For example, polymers with tunable alkyl linkers have been developed for single-component organic solar cells researchgate.net.

    Material Class in OSCsRole of Alkyl ChainsHow this compound ContributesImpact on OSC PerformanceSource(s)
    Conjugated PolymersSolubility, Morphology, Charge TransportIntroduction of undecyl groups via alkylationImproved PCE, processability encyclopedia.pubmdpi.commdpi.com
    Donor/Acceptor MaterialsFine-tuning electronic properties and film morphologyAlkyl chain functionalizationEnhanced charge mobility mdpi.com

    Nanoparticle Functionalization and Assembly

    This compound is utilized in the functionalization of nanoparticles, primarily through the formation of self-assembled monolayers (SAMs) on their surfaces. SAMs are highly ordered molecular layers that can modify the surface properties of nanoparticles, influencing their dispersion, stability, and interaction with surrounding media ossila.comwikipedia.org. Alkyl bromides, including this compound, can be incorporated into molecules designed to form SAMs. For instance, a molecule containing a functional end group (e.g., a thiol, silane, or phosphonate) capable of anchoring to a nanoparticle surface, and an undecyl chain derived from this compound, can form a SAM ossila.comwikipedia.orgharvard.edu.

    These functionalized nanoparticles can exhibit enhanced colloidal stability, preventing aggregation, and can be tailored for specific applications in catalysis, sensing, or as components in composite materials umontpellier.fr. The undecyl chain contributes to the hydrophobic character of the SAM, influencing the interfacial properties of the nanoparticles.

    Nanoparticle TypeFunctionalization MethodAnchoring Group (Example)Alkyl Chain Source (Example)Resulting LayerApplication RelevanceSource(s)
    Metal OxidesSAM formationSilane, PhosphonateUndecyl (from this compound)Self-Assembled MonolayerDispersion, Stability ossila.comharvard.eduumontpellier.frgoogle.com
    GoldSAM formationThiolUndecyl (from this compound)Self-Assembled MonolayerSurface modification wikipedia.orgharvard.edu

    Intermediates in Pharmaceutical and Agrochemical Research (General Context)

    This compound is a recognized and valuable intermediate in the synthesis of a wide array of organic compounds, including those relevant to the pharmaceutical and agrochemical industries lookchem.comfishersci.fithermofisher.comalfachemch.com. Its primary utility lies in its ability to act as an alkylating agent or as a precursor for Grignard reagents, which are fundamental tools for carbon-carbon bond formation in complex organic synthesis.

    In pharmaceutical research, this compound can be used to introduce an eleven-carbon alkyl chain into drug candidates, potentially modifying their lipophilicity, pharmacokinetic properties, or binding interactions with biological targets lookchem.comfishersci.fi. Similarly, in agrochemical synthesis, it serves as a starting material for creating pesticides, herbicides, and other crop protection agents, where the long alkyl chain can influence efficacy or environmental persistence lookchem.comfishersci.fi. While specific drug or pesticide examples are not detailed in the general literature, its classification as a key intermediate underscores its importance in the synthetic pathways for these sectors.

    Industry SectorRole of this compoundSynthetic UtilityApplication Area (General)Source(s)
    Pharmaceutical ResearchIntermediate, Raw MaterialAlkyl chain introduction, Grignard reagent precursorDrug synthesis lookchem.comfishersci.fithermofisher.com
    Agrochemical ResearchIntermediate, Starting MaterialAlkyl chain introductionPesticides, Herbicides lookchem.comfishersci.fi
    Organic Synthesis (General)ReagentGrignard reagent formation, Alkylation reactionsCarbon-carbon bond formation lookchem.comfishersci.fi

    Compound List:

    this compound

    Alkyl bromides

    Quaternary ammonium salts (QAS)

    Imidazolium bromide

    Conjugated polymers

    Nanoparticles

    Self-assembled monolayers (SAMs)

    Q & A

    Basic: What are the recommended methodologies for synthesizing and characterizing 2-Bromoundecane in laboratory settings?

    Answer:
    Synthesis typically involves radical bromination or nucleophilic substitution of undecanol using hydrobromic acid or PBr₃. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm bromine placement at the second carbon, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and elemental analysis. Optimization of reaction conditions (temperature, solvent polarity, catalyst loading) is critical to minimize side products like 1-Bromoundecane . For reproducibility, document reaction kinetics and use internal standards during GC-MS analysis .

    Basic: What safety protocols should be prioritized when handling this compound in experimental workflows?

    Answer:
    Use chemically resistant gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact. Ensure fume hoods maintain vapor concentrations below OSHA permissible exposure limits (PELs). For respiratory protection, use NIOSH-certified P95 masks during prolonged exposure. Avoid aqueous waste disposal; instead, neutralize with bases (e.g., NaOH) before incineration .

    Advanced: How can researchers design mechanistic studies to investigate the reactivity of this compound in cross-coupling reactions?

    Answer:
    Employ density functional theory (DFT) calculations to model transition states and compare activation energies for SN2 vs. radical pathways. Experimentally, track intermediates using in-situ infrared spectroscopy (IR) or conduct kinetic isotope effect (KIE) studies. Vary solvents (polar aprotic vs. non-polar) and catalysts (Pd vs. Cu) to isolate competing mechanisms .

    Advanced: How should contradictory data in published studies on this compound’s stability be systematically addressed?

    Answer:
    Conduct a meta-analysis of experimental conditions (e.g., temperature, light exposure, impurity profiles) across studies. Replicate experiments under controlled variables and apply statistical tools (ANOVA, regression) to identify confounding factors. Cross-validate findings using accelerated stability testing (e.g., 40°C/75% RH) and high-resolution LC-MS to detect degradation byproducts .

    Basic: What analytical techniques are most effective for quantifying this compound in complex mixtures?

    Answer:
    Reverse-phase HPLC with UV detection (λ = 210 nm) offers high sensitivity. For trace analysis, use GC-MS in selected ion monitoring (SIM) mode targeting m/z 150 (Br isotope pattern). Validate methods via spike-recovery experiments and calibration curves (R² > 0.99) .

    Advanced: What strategies optimize the reactivity of this compound in stereoselective alkylation reactions?

    Answer:
    Screen chiral ligands (e.g., BINAP, Salen) to induce enantioselectivity. Monitor reaction progress via circular dichroism (CD) spectroscopy. Adjust steric bulk in substrates to favor desired stereochemistry. Compare yields and enantiomeric excess (ee) under microwave vs. conventional heating .

    Basic: How can researchers ensure the long-term stability of this compound during storage?

    Answer:
    Store in amber glass under inert gas (N₂/Ar) at -20°C to prevent photodegradation and hydrolysis. Periodically test for bromide ion formation via ion chromatography. Avoid contact with metals (e.g., Fe) that may catalyze decomposition .

    Advanced: What computational approaches are suitable for modeling this compound’s interactions in supramolecular systems?

    Answer:
    Use molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) to study van der Waals interactions in lipid bilayers or micelles. Pair with quantum mechanical/molecular mechanical (QM/MM) hybrid methods to analyze halogen-bonding tendencies .

    Advanced: How can decomposition pathways of this compound under oxidative conditions be elucidated?

    Answer:
    Perform thermogravimetric analysis (TGA) coupled with FTIR to identify volatile decomposition products (e.g., HBr, alkenes). Use electron paramagnetic resonance (EPR) to detect radical intermediates. Compare pathways in aerobic vs. anaerobic environments .

    Basic: What in vitro assays are recommended for preliminary toxicity screening of this compound?

    Answer:
    Use MTT assays on human keratinocyte (HaCaT) cells to assess cytotoxicity. For genotoxicity, conduct Ames tests with Salmonella typhimurium strains (TA98, TA100). Include positive controls (e.g., ethyl methanesulfonate) and statistical validation (p < 0.05) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.